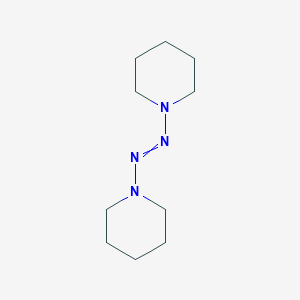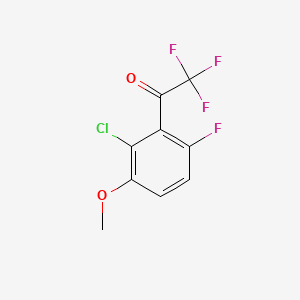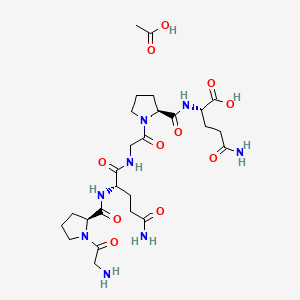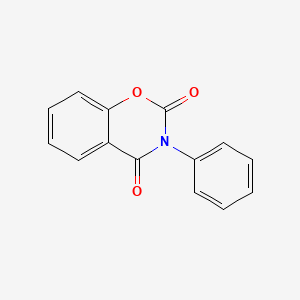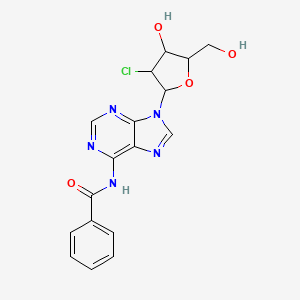![molecular formula C20H19Cl2F4N7O2 B14754017 2-amino-4-[2,4-dichloro-6-[2-(4-fluoro-3,4-dihydropyrazol-2-yl)ethoxy]phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B14754017.png)
2-amino-4-[2,4-dichloro-6-[2-(4-fluoro-3,4-dihydropyrazol-2-yl)ethoxy]phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PF-4942847 is a novel oral inhibitor of heat shock protein 90 (Hsp90). It has shown significant potential in targeting triple-negative breast cancer cells by inducing apoptosis, cell cycle block, and inhibiting cell proliferation . The compound is particularly promising due to its ability to degrade multiple client proteins involved in various signaling pathways .
準備方法
The synthetic routes and reaction conditions for PF-4942847 involve multiple steps. The compound is synthesized through a series of reactions, including the formation of key intermediates and their subsequent transformations. The industrial production methods are not extensively documented, but the synthesis typically involves the use of specific reagents and catalysts to achieve the desired chemical structure .
化学反応の分析
PF-4942847 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: PF-4942847 can be reduced to form reduced analogs.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
PF-4942847 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of heat shock protein 90 and its effects on various signaling pathways. In biology and medicine, PF-4942847 is being investigated for its potential to treat triple-negative breast cancer by targeting multiple pathways involved in tumor growth and progression . The compound has also shown promise in preclinical studies for its ability to inhibit tumor growth in mouse xenograft models .
作用機序
PF-4942847 exerts its effects by inhibiting heat shock protein 90, a molecular chaperone required for the conformational maturation and stability of various proteins. By inhibiting heat shock protein 90, PF-4942847 induces the degradation of multiple client proteins, leading to cell cycle block, apoptosis, and inhibition of cell proliferation . The molecular targets and pathways involved include epidermal growth factor receptor, AKT, Raf, and cyclin-dependent kinase 4 .
類似化合物との比較
PF-4942847 is unique compared to other heat shock protein 90 inhibitors due to its oral bioavailability and ability to target multiple signaling pathways simultaneously. Similar compounds include ganetespib and PU-H71, which also inhibit heat shock protein 90 but may differ in their bioavailability and specific molecular targets . PF-4942847 stands out for its potential clinical development in treating triple-negative breast cancer by collaboratively targeting multiple pathways .
特性
分子式 |
C20H19Cl2F4N7O2 |
|---|---|
分子量 |
536.3 g/mol |
IUPAC名 |
2-amino-4-[2,4-dichloro-6-[2-(4-fluoro-3,4-dihydropyrazol-2-yl)ethoxy]phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H19Cl2F4N7O2/c21-10-3-13(22)16(15(4-10)35-2-1-33-6-11(23)5-29-33)17-12-7-32(8-14(12)30-18(27)31-17)19(34)28-9-20(24,25)26/h3-5,11H,1-2,6-9H2,(H,28,34)(H2,27,30,31) |
InChIキー |
HCZGZQYFTQFZGN-UHFFFAOYSA-N |
正規SMILES |
C1C(C=NN1CCOC2=C(C(=CC(=C2)Cl)Cl)C3=NC(=NC4=C3CN(C4)C(=O)NCC(F)(F)F)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B14753935.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoic acid](/img/structure/B14753940.png)
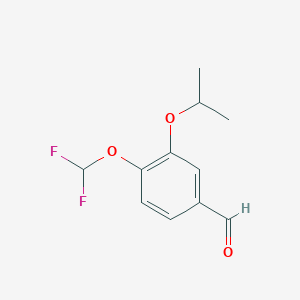
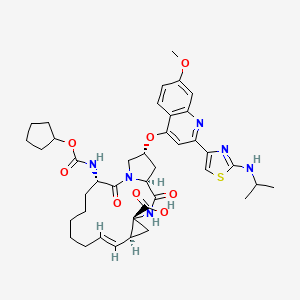
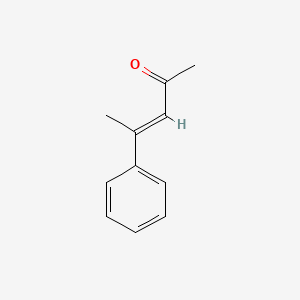
![(3S,11aR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-d]pyrido[1,2-a]pyrazine-8-carboxylic acid;(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid](/img/structure/B14753964.png)
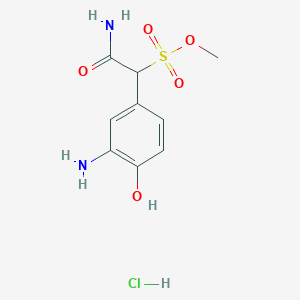
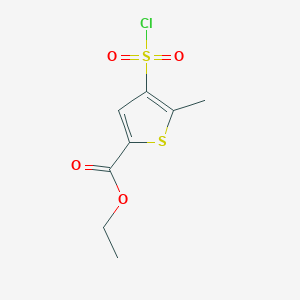
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B14753975.png)
